molecular formula C6H3Cl3O3S B2359624 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride CAS No. 95087-77-7

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride

Cat. No. B2359624
CAS RN: 95087-77-7
M. Wt: 261.5
InChI Key: UJCFBKSTQLRHGB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride, also known as sulfonyl chloride or SCB, is a colorless or light yellow crystalline substance. It has a molecular weight of 261.51 and its IUPAC name is 2,4-dichloro-6-hydroxybenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride is 1S/C6H3Cl3O3S/c7-3-1-4 (8)6 (5 (10)2-3)13 (9,11)12/h1-2,10H . This indicates that the molecule consists of 6 carbon atoms, 3 hydrogen atoms, 3 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride is a colorless or light yellow crystalline substance. It has a molecular weight of 261.51 .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Sulfonyl chloride groups, including 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride, are pivotal in the synthesis of various chemical compounds. A study highlights the use of sulfonyl chloride in directing fluorine substitution to specific positions of the aryl ring during the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a key intermediate in pharmaceutical and agricultural applications (Moore, 2003).
  • The hydrolysis of sulfonyl chlorides, including those structurally similar to 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride, is influenced by solvent structures and hydration complexes, indicating a complex interaction with solvents which can be strategically used in chemical processes (Ivanov et al., 2005).

2. Pharmaceutical and Biological Applications

  • Derivatives of sulfonyl chloride compounds, structurally related to 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride, have been synthesized and demonstrated substantial antibacterial activity and α-glucosidase inhibitory activity, indicating potential therapeutic applications in treating infections and managing diabetes (Munir et al., 2017).
  • A series of compounds involving sulfonyl chloride groups were synthesized and screened for inhibitory activity against α-glucosidase enzyme, highlighting their potential as therapeutic agents for conditions like type-2 diabetes (Abbasi et al., 2019).

3. Advanced Material Synthesis

  • The molecular structure and vibrational spectroscopic studies of derivatives of sulfonyl chloride compounds have been explored, showcasing their importance in understanding the chemical and physical properties of materials that have applications in various industries, including biologically active compounds (Nagarajan & Krishnakumar, 2018).

4. Catalysis and Chemical Reactions

  • The solvation and catalysis properties of sulfonyl chlorides in hydrolysis reactions have been studied, providing insights into their reactivity and the influence of solvent structures on their behavior. This knowledge is crucial for designing efficient and selective chemical reactions in various industrial and research settings (Ivanov et al., 2004).

Safety and Hazards

The safety information for 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride indicates that it is a hazardous substance . It is classified as a danger and has a hazard statement of H314 . This means it can cause severe skin burns and eye damage .

properties

IUPAC Name

2,4-dichloro-6-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCFBKSTQLRHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95087-77-7
Record name 2,4-dichloro-6-hydroxybenzene-1-sulfonyl chloride
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